

# An In-depth Technical Guide to 3-Bromobenzophenone

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## Compound of Interest

Compound Name: 3-Bromobenzophenone

Cat. No.: B087063

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This technical guide provides a comprehensive overview of **3-Bromobenzophenone**, a key intermediate in organic synthesis. The document details its physicochemical properties, provides a comprehensive experimental protocol for its synthesis via Friedel-Crafts acylation, and outlines a general procedure for its potential application in Suzuki coupling reactions.

## Core Physicochemical Properties

**3-Bromobenzophenone** is a white to off-white crystalline solid.<sup>[1][2]</sup> Its key quantitative properties are summarized in the table below, providing a ready reference for experimental planning and analysis.

Property	Value	Source
Molecular Formula	C <sub>13</sub> H <sub>9</sub> BrO	<sup>[1][3][4]</sup>
Molecular Weight	261.11 g/mol	<sup>[1][3][4]</sup>
CAS Number	1016-77-9	<sup>[1][3]</sup>
Melting Point	74.5-77.5 °C	
Appearance	White to off-white crystalline powder	<sup>[2]</sup>
Solubility	Sparsely soluble in water	<sup>[2]</sup>

## Experimental Protocols

### Synthesis of 3-Bromobenzophenone via Friedel-Crafts Acylation

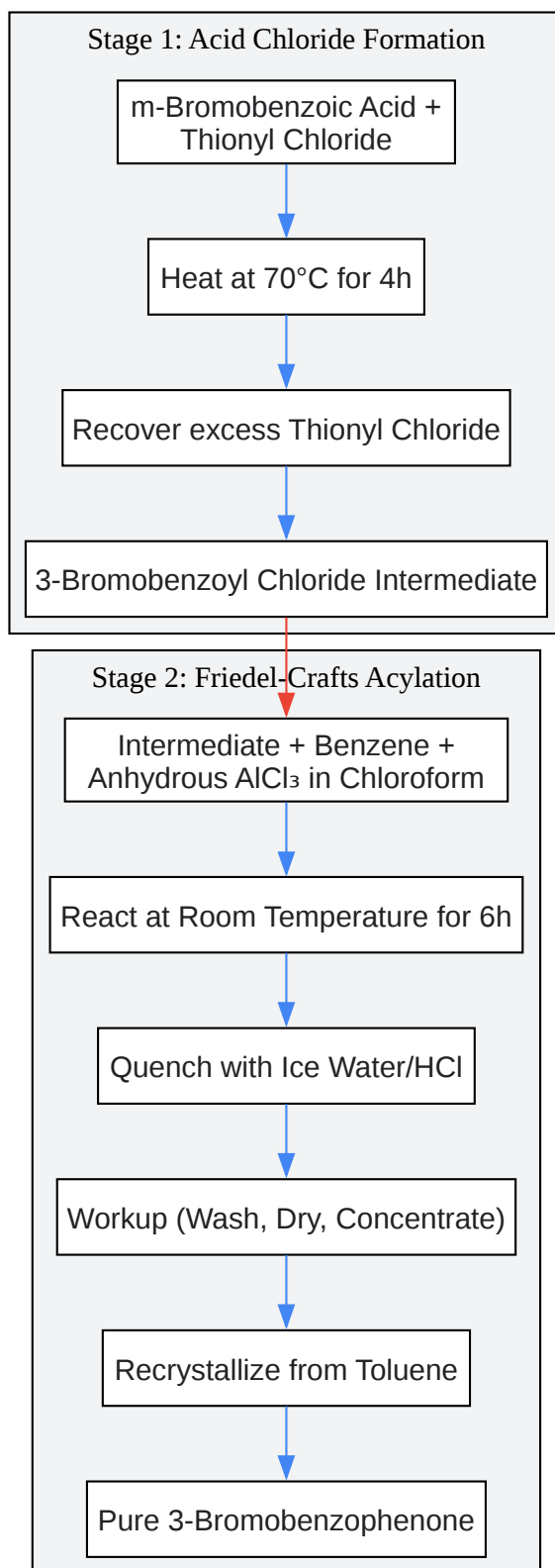
This protocol details a two-stage synthesis of **3-Bromobenzophenone** from m-bromobenzoic acid and benzene.<sup>[5]</sup>

#### Stage 1: Formation of 3-Bromobenzoyl Chloride

- Dissolve 2 grams of m-bromobenzoic acid in 200 grams of thionyl chloride.
- Heat the mixture at 70°C for 4 hours.
- After the reaction is complete, recover the unreacted thionyl chloride under reduced pressure.
- Blow the residual thionyl chloride with a nitrogen atmosphere.

#### Stage 2: Friedel-Crafts Acylation

- Cool the reaction mixture from Stage 1 to 0°C in an ice bath.
- Add 400 grams of chloroform, 88 grams of benzene, and 140 grams of anhydrous aluminum trichloride to the reaction system.
- Allow the reaction to proceed at room temperature for 6 hours.
- After completion, slowly pour the reaction solution into a mixture of 500 ml of ice water and 100 ml of hydrochloric acid.
- Wash the residue with water and dry it over anhydrous sodium sulfate.
- Recover the solvent under reduced pressure.
- Recrystallize the resulting crystals from toluene to yield a white solid of **3-Bromobenzophenone**. This method has a reported yield of 93%.<sup>[5]</sup>



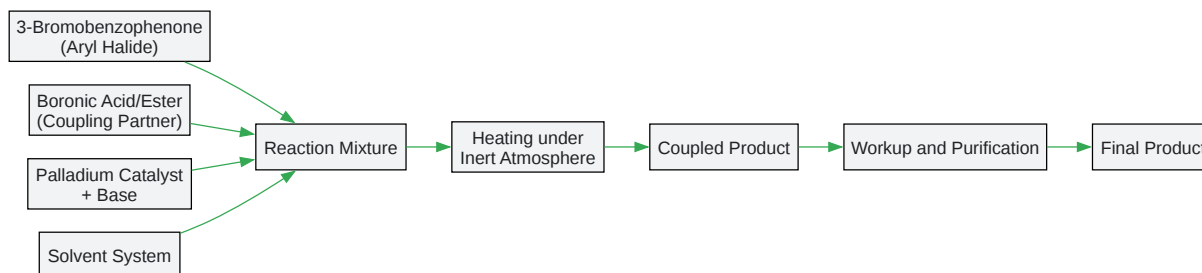
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Caption: Experimental workflow for the synthesis of **3-Bromobenzophenone**.

## General Protocol for Suzuki Coupling Reactions

As an aryl bromide, **3-Bromobenzophenone** is a suitable substrate for Suzuki coupling reactions to form carbon-carbon bonds. The following is a general procedure that can be adapted for specific applications.

- In a reaction vessel, combine **3-Bromobenzophenone** (1 equivalent), an appropriate boronic acid or boronic ester (1.2-1.5 equivalents), and a base such as potassium carbonate or potassium phosphate (2-3 equivalents).
- Add a palladium catalyst, for example,  $\text{Pd(PPh}_3)_4$  or  $\text{Pd(OAc)}_2$  with a suitable phosphine ligand, in a catalytic amount (e.g., 1-5 mol%).
- Add a solvent system, which can be a mixture of an organic solvent (like dioxane, toluene, or DMF) and an aqueous solution of the base.
- Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
- Heat the reaction mixture to the desired temperature (typically between 80-120°C) and monitor the reaction progress by a suitable technique such as TLC or GC-MS.
- Upon completion, cool the reaction to room temperature.
- Perform an aqueous workup by diluting the mixture with water and extracting the product with an organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with brine, dry over an anhydrous salt (e.g.,  $\text{Na}_2\text{SO}_4$  or  $\text{MgSO}_4$ ), and concentrate under reduced pressure.
- Purify the crude product by a suitable method such as column chromatography or recrystallization.



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Caption: Logical workflow for a Suzuki coupling reaction using **3-Bromobenzophenone**.

## Safety Information

**3-Bromobenzophenone** is irritating to the eyes, respiratory system, and skin.[6] It is essential to handle this compound in a well-ventilated area and wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water and seek medical advice.[1]

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